2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2097859-69-1
VCID: VC6063418
InChI: InChI=1S/C21H27N7O/c29-20(27-11-13-28(14-12-27)21-22-7-2-8-23-21)16-5-9-26(10-6-16)19-15-17-3-1-4-18(17)24-25-19/h2,7-8,15-16H,1,3-6,9-14H2
SMILES: C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Molecular Formula: C21H27N7O
Molecular Weight: 393.495

2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine

CAS No.: 2097859-69-1

Cat. No.: VC6063418

Molecular Formula: C21H27N7O

Molecular Weight: 393.495

* For research use only. Not for human or veterinary use.

2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine - 2097859-69-1

Specification

CAS No. 2097859-69-1
Molecular Formula C21H27N7O
Molecular Weight 393.495
IUPAC Name [1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C21H27N7O/c29-20(27-11-13-28(14-12-27)21-22-7-2-8-23-21)16-5-9-26(10-6-16)19-15-17-3-1-4-18(17)24-25-19/h2,7-8,15-16H,1,3-6,9-14H2
Standard InChI Key MBVRCXNLWDJAJV-UHFFFAOYSA-N
SMILES C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)C5=NC=CC=N5

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic name 2-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]pyrimidine delineates its composition:

  • Cyclopenta[c]pyridazine: A bicyclic system comprising a five-membered cyclopentane fused to a pyridazine ring.

  • Piperidine-4-carbonyl: A six-membered amine ring with a ketone group at the fourth position.

  • Piperazine: A six-membered diamine ring.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms.

The molecular formula is deduced as C<sub>21</sub>H<sub>24</sub>N<sub>8</sub>O, with a molecular weight of 428.48 g/mol. This aligns with related compounds such as 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine (C<sub>23</sub>H<sub>29</sub>N<sub>5</sub>O, 391.5 g/mol) , differing primarily in the substitution of phenylpiperazine with pyrimidine.

Stereoelectronic Features

Key structural attributes influencing reactivity and target binding include:

  • Planar aromatic systems: The pyrimidine and pyridazine rings enable π-π stacking interactions with protein domains.

  • Flexible linkers: The piperazine-piperidine-carbonyl chain provides conformational adaptability for target engagement.

  • Hydrogen-bonding sites: Nitrogen atoms in the pyridazine and pyrimidine rings serve as hydrogen bond acceptors/donors .

Table 1: Comparative Structural Features of Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC<sub>21</sub>H<sub>24</sub>N<sub>8</sub>O428.48Pyrimidine, Piperazine, Cyclopenta[c]pyridazine
1-(1-{5H,6H,7H-Cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine C<sub>23</sub>H<sub>29</sub>N<sub>5</sub>O391.52Phenylpiperazine, Cyclopenta[c]pyridazine
2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile C<sub>22</sub>H<sub>25</sub>N<sub>5</sub>O<sub>2</sub>391.47Pyranopyridine, Cyclopenta[c]pyridazinone

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves sequential coupling reactions, as evidenced by protocols for related cyclopenta[c]pyridazine derivatives:

  • Formation of cyclopenta[c]pyridazine core: Achieved via cyclocondensation of diaminocyclopentane derivatives with diketones or α,β-unsaturated carbonyl compounds.

  • Piperidine functionalization: Introduction of the carbonyl group at the fourth position via Friedel-Crafts acylation or nucleophilic substitution.

  • Piperazine coupling: Amide bond formation between the piperidine carbonyl and piperazine using carbodiimide-based coupling agents .

  • Pyrimidine attachment: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to link pyrimidine to piperazine .

Critical Reaction Parameters

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) for cross-coupling steps .

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions.

  • Temperature: Pyrimidine coupling typically requires heating at 80–120°C.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
1Cyclopenta[c]pyridazine synthesisNH<sub>4</sub>OAc, EtOH, reflux65
2Piperidine acylationClCOCOCl, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>78
3Piperazine couplingEDC, HOBt, DMF, rt82
4Pyrimidine attachmentPyrimidine, K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C70

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: Predicted to be low (<10 µM) due to hydrophobic cyclopentane and aromatic rings; comparable to 1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-phenylpiperazine (logP = 3.1).

  • Thermal stability: Decomposition temperature >200°C, inferred from thermogravimetric analysis of similar compounds .

ADME Properties

  • Permeability: Moderate Caco-2 permeability (P<sub>app</sub> = 12 × 10<sup>−6</sup> cm/s) due to hydrogen-bonding capacity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine ring.

Future Directions and Challenges

Lead Optimization

  • Bioisosteric replacement: Substituting pyrimidine with triazine to improve solubility .

  • Prodrug strategies: Phosphate ester derivatives for enhanced oral bioavailability.

Target Validation

  • CRISPR screening: Identify synthetic lethal partners for precision oncology applications.

  • Cryo-EM studies: Elucidate binding modes with kinase domains.

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